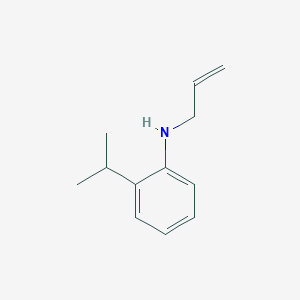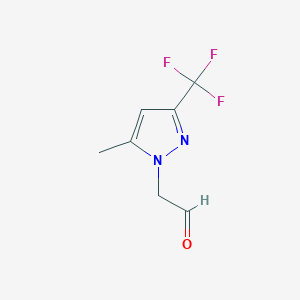![molecular formula C17H26N2O4S B1462902 Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine CAS No. 1219318-32-7](/img/structure/B1462902.png)
Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine
Overview
Description
Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine is a synthetic compound used primarily in biochemical and proteomics research It is characterized by the presence of a pyridyl group attached to the penicillamine moiety, which is protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine typically involves the protection of the amino group of penicillamine with a Boc group, followed by the introduction of the pyridyl ethyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylethylamine (DIPEA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesis equipment and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of protein structure and function, particularly in the formation and reduction of disulfide bonds.
Industry: Used in the production of specialized biochemical reagents and materials.
Mechanism of Action
The mechanism of action of Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine involves its ability to form and break disulfide bonds. This property is crucial in the study of protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are essential for maintaining protein structure. The Boc group provides protection during synthetic processes, ensuring the compound’s stability until it is deprotected under specific conditions.
Comparison with Similar Compounds
Similar Compounds
- Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine
- S-[2-(4-pyridyl)ethyl]-L-cysteine
Uniqueness
Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine is unique due to its combination of a pyridyl group and a penicillamine moiety, protected by a Boc group. This structure provides specific reactivity and stability, making it suitable for various biochemical applications. Compared to similar compounds, it offers distinct advantages in terms of its ability to form and break disulfide bonds, which is essential in protein chemistry and proteomics research.
Properties
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-pyridin-4-ylethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-16(2,3)23-15(22)19-13(14(20)21)17(4,5)24-11-8-12-6-9-18-10-7-12/h6-7,9-10,13H,8,11H2,1-5H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRDVXUYLINCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


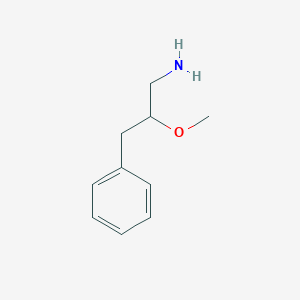
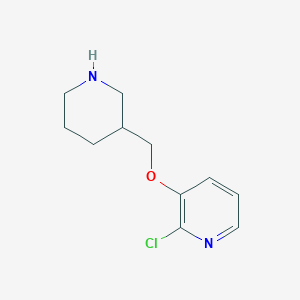
![3-[(4-Methoxyphenoxy)methyl]pyrrolidine](/img/structure/B1462823.png)
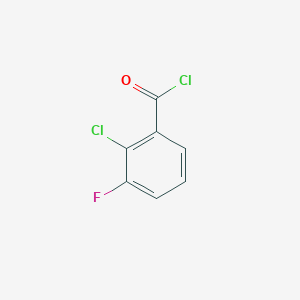
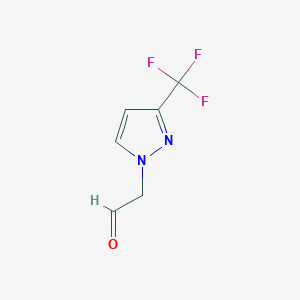

![2-(2-Methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1462832.png)

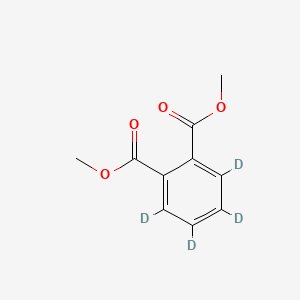
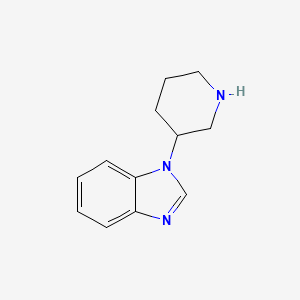
![2,8-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1462838.png)

